molecular formula C22H26ClN7O2 B2995295 8-(2-(4-(4-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923142-14-7

8-(2-(4-(4-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2995295
CAS RN: 923142-14-7
M. Wt: 455.95
InChI Key: VEUXWWXPHDXQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of imidazole and piperazine. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and is likely characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .

Scientific Research Applications

Synthesis and Preliminary Pharmacological Evaluation

A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their pharmacological properties were investigated. These compounds were found to be potent 5-HT(1A) receptor ligands, with some showing anxiolytic-like and antidepressant activities in preclinical studies, suggesting a potential for treating anxiety and depression (Zagórska et al., 2009).

Molecular Structure Analysis

The molecular structure of a related compound, 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, was characterized, revealing typical geometry of the purine system and its derivatives. This study provides insight into the structural basis for the pharmacological effects observed (Karczmarzyk et al., 1995).

Future Directions

The future directions for this compound would likely depend on its biological activity and potential therapeutic applications. Piperazine derivatives are being explored for their potential in treating a variety of diseases .

properties

IUPAC Name

6-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O2/c1-15-13-30-18-19(26(2)22(32)25-20(18)31)24-21(30)29(15)12-11-27-7-9-28(10-8-27)14-16-3-5-17(23)6-4-16/h3-6,13H,7-12,14H2,1-2H3,(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUXWWXPHDXQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC=C(C=C5)Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-(4-(4-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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